1,1-Difluoro-2-(4-chlorophenyl)-2-hydroxyethylphosphonic acid diethyl ester
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Overview
Description
1,1-Difluoro-2-(4-chlorophenyl)-2-hydroxyethylphosphonic acid diethyl ester is a chemical compound with a complex structure that includes fluorine, chlorine, and phosphonic acid ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Difluoro-2-(4-chlorophenyl)-2-hydroxyethylphosphonic acid diethyl ester typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with diethyl phosphite in the presence of a base, followed by fluorination using a fluorinating agent such as diethylaminosulfur trifluoride (DAST). The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoro-2-(4-chlorophenyl)-2-hydroxyethylphosphonic acid diethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the fluorine atoms or convert the phosphonic acid ester to a phosphine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 1,1-difluoro-2-(4-chlorophenyl)-2-oxoethylphosphonic acid diethyl ester.
Reduction: Formation of 1,1-difluoro-2-(4-chlorophenyl)-2-hydroxyethylphosphine.
Substitution: Formation of 1,1-difluoro-2-(4-aminophenyl)-2-hydroxyethylphosphonic acid diethyl ester.
Scientific Research Applications
1,1-Difluoro-2-(4-chlorophenyl)-2-hydroxyethylphosphonic acid diethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its phosphonic acid ester group.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1-Difluoro-2-(4-chlorophenyl)-2-hydroxyethylphosphonic acid diethyl ester involves its interaction with molecular targets such as enzymes or receptors. The phosphonic acid ester group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding at the active site or by altering the enzyme’s conformation.
Comparison with Similar Compounds
Similar Compounds
- 1,1-Difluoro-2-(4-bromophenyl)-2-hydroxyethylphosphonic acid diethyl ester
- 1,1-Difluoro-2-(4-methylphenyl)-2-hydroxyethylphosphonic acid diethyl ester
- 1,1-Difluoro-2-(4-nitrophenyl)-2-hydroxyethylphosphonic acid diethyl ester
Uniqueness
1,1-Difluoro-2-(4-chlorophenyl)-2-hydroxyethylphosphonic acid diethyl ester is unique due to the presence of both fluorine and chlorine atoms, which can significantly influence its reactivity and interaction with biological targets. The combination of these substituents can enhance the compound’s stability and specificity in various applications compared to its analogs.
Properties
IUPAC Name |
1-(4-chlorophenyl)-2-diethoxyphosphoryl-2,2-difluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClF2O4P/c1-3-18-20(17,19-4-2)12(14,15)11(16)9-5-7-10(13)8-6-9/h5-8,11,16H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNIPSVSSAVERX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C(C1=CC=C(C=C1)Cl)O)(F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClF2O4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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